An In-depth Technical Guide to Azido-PEG9-CH2COOH: Structure, Properties, and Applications in Bioconjugation and Drug Development
An In-depth Technical Guide to Azido-PEG9-CH2COOH: Structure, Properties, and Applications in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG9-CH2COOH is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and proteomics.[1][2] This polyethylene glycol (PEG)-based linker is characterized by a terminal azide group (N₃) and a carboxylic acid (-COOH) group, separated by a nine-unit PEG chain. The azide functionality allows for highly specific and efficient "click chemistry" reactions, while the carboxylic acid group enables straightforward conjugation to amine-containing molecules.[3] The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[4] This guide provides a comprehensive overview of the chemical structure, properties, and key applications of Azido-PEG9-CH2COOH, complete with experimental protocols and workflow diagrams.
Chemical Structure and Properties
Azido-PEG9-CH2COOH possesses a linear structure comprising three key components: an azide terminus, a flexible nine-unit polyethylene glycol chain, and a carboxymethyl (-CH2COOH) terminus. This distinct architecture allows for orthogonal reactivity, enabling sequential or one-pot conjugation strategies.
The azide group is a key functional handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which are cornerstone reactions of click chemistry.[5] These reactions are prized for their high efficiency, selectivity, and biocompatibility. The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds, a common strategy for linking to proteins, peptides, or other biomolecules.
Quantitative Data Summary
The following table summarizes the key quantitative properties of Azido-PEG9-CH2COOH and its common derivatives.
| Property | Azido-PEG9-CH2COOH | Azido-PEG9-CH2COOH t-Bu Ester | Azido-PEG9-NHS ester |
| Molecular Formula | C₂₀H₃₉N₃O₁₁ | C₂₄H₄₇N₃O₁₁ | C₂₅H₄₄N₄O₁₃ |
| Molecular Weight | 497.54 g/mol | 553.65 g/mol | 608.6 g/mol |
| Purity | >95% | >96% | 98% |
| Appearance | Oil | - | - |
| Solubility | Water, DMSO, DCM, DMF | - | DCM |
| Storage Conditions | Powder: 2 years at -20°C; In DMSO: 2 weeks at 4°C, 6 months at -80°C | - | -20°C |
| CAS Number | - | 1984776-40-0 | 2801772-87-0 |
Key Applications in Research and Drug Development
The unique properties of Azido-PEG9-CH2COOH make it a versatile tool in several areas of advanced scientific research.
Bioconjugation and PEGylation
The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Azido-PEG9-CH2COOH is an ideal reagent for PEGylation, offering a balance of hydrophilicity and reactive handles for conjugation to biomolecules such as proteins, peptides, and oligonucleotides.
PROTAC Synthesis
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. Azido-PEG9-CH2COOH is frequently employed as a linker in PROTAC synthesis, connecting the target-binding ligand to the E3 ligase ligand. The PEG component of the linker can enhance the solubility and cell permeability of the PROTAC molecule.
Click Chemistry
Azido-PEG9-CH2COOH is a key reagent in click chemistry, a class of reactions known for their high yield, selectivity, and tolerance of a wide range of functional groups. The azide group readily participates in CuAAC with terminal alkynes, forming a stable triazole linkage. This reaction is widely used for labeling and modifying biomolecules in complex biological systems.
Experimental Protocols
The following are detailed methodologies for key experiments involving Azido-PEG9-CH2COOH and similar azido-PEG linkers.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol describes the conjugation of an alkyne-modified biomolecule to Azido-PEG9-CH2COOH.
Materials:
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Alkyne-modified biomolecule (e.g., protein, peptide)
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Azido-PEG9-CH2COOH
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Copper(II) sulfate (CuSO₄)
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Sodium ascorbate
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
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Phosphate-buffered saline (PBS), pH 7.4
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DMSO
Procedure:
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Preparation of Stock Solutions:
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Prepare a 10 mM stock solution of CuSO₄ in water.
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Prepare a 50 mM stock solution of THPTA in water.
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Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
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Dissolve the alkyne-modified biomolecule in PBS to the desired concentration (e.g., 1 mg/mL).
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Dissolve Azido-PEG9-CH2COOH in DMSO to a concentration of 10 mM.
-
-
Reaction Setup:
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In a microcentrifuge tube, combine the alkyne-modified biomolecule solution with the desired molar excess of the Azido-PEG9-CH2COOH solution.
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In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and let it stand for 2-3 minutes.
-
-
Click Reaction:
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Add the premixed CuSO₄/THPTA solution to the biomolecule/azide mixture.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
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Gently mix and incubate the reaction at room temperature for 1-2 hours.
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-
Purification:
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Purify the resulting conjugate using size-exclusion chromatography (SEC) to remove excess reagents.
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Collect the fractions containing the purified conjugate.
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-
Characterization:
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Analyze the conjugate using techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation.
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Protocol 2: PROTAC Synthesis via Amide Bond Formation and Click Chemistry
This protocol outlines a two-step synthesis of a PROTAC using Azido-PEG9-CH2COOH.
Step 1: Amide Coupling of a Target-Binding Ligand to Azido-PEG9-CH2COOH
Materials:
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Target-binding ligand with a primary amine
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Azido-PEG9-CH2COOH
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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DIPEA (N,N-Diisopropylethylamine)
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Anhydrous DMF (Dimethylformamide)
Procedure:
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Dissolve the target-binding ligand (1.0 eq) and Azido-PEG9-CH2COOH (1.1 eq) in anhydrous DMF.
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Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
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Stir the reaction mixture at room temperature under a nitrogen atmosphere overnight.
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Monitor the reaction progress by LC-MS.
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Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography to yield the azide-functionalized target-binding ligand.
Step 2: Click Chemistry Conjugation to an Alkyne-Modified E3 Ligase Ligand
Materials:
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Azide-functionalized target-binding ligand from Step 1
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Alkyne-modified E3 ligase ligand
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Copper(II) sulfate (CuSO₄)
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Sodium ascorbate
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Solvent (e.g., t-BuOH/H₂O or DMF)
Procedure:
-
Dissolve the azide-functionalized target-binding ligand (1.0 eq) and the alkyne-modified E3 ligase ligand (1.0 eq) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
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In another vial, prepare a solution of CuSO₄·5H₂O in water.
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Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
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Stir the reaction at room temperature until completion, monitoring by LC-MS.
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Purify the final PROTAC by preparative HPLC.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows involving Azido-PEG9-CH2COOH.
Caption: Workflow for the synthesis of a PROTAC molecule using Azido-PEG9-CH2COOH.
Caption: General workflow for bioconjugation via click chemistry using Azido-PEG9-CH2COOH.
